Bromochloroacetic acid
Description
Contextualization of Bromochloroacetic Acid as a Disinfection Byproduct (DBP)
This compound (BCAA) is a chemical compound that can be formed during the disinfection of water. nih.gov It is classified as a disinfection byproduct (DBP), which are substances created when a disinfectant, such as chlorine, reacts with naturally occurring organic and inorganic matter in the source water. engineering.org.cnresearcher.life BCAA is a type of haloacetic acid (HAA), a group of DBPs that are commonly monitored in drinking water supplies. nih.govnih.gov Specifically, it is a monocarboxylic acid where one hydrogen atom on the methyl group of acetic acid is substituted by a bromine atom and another by a chlorine atom. nih.gov The presence of BCAA in drinking water is a direct consequence of disinfection processes aimed at eliminating waterborne pathogens. researchgate.net Research into BCAA focuses on its formation mechanisms, as understanding these processes is crucial for developing strategies to minimize its presence in treated water.
The formation of this compound and other disinfection byproducts is a complex process influenced by multiple factors related to water quality and treatment conditions. nih.govnih.gov These factors include the type and dose of disinfectant used, the nature and concentration of precursor materials, and various physical and chemical parameters of the water. nih.govnih.gov
Both chlorination and chloramination are disinfection processes that can lead to the formation of this compound. nih.govca.gov During chlorination, chlorine (in forms such as hypochlorous acid and hypochlorite) reacts with natural organic matter (NOM) to produce halogenated DBPs, including various haloacetic acids. nih.gov When bromide is present in the source water, the chlorine can oxidize it to form hypobromous acid, a powerful brominating agent that also reacts with NOM to form brominated and mixed bromo-chloro DBPs like BCAA. nih.govnih.gov
Chloramination, which uses monochloramine as a disinfectant, is often employed to reduce the formation of certain regulated DBPs like trihalomethanes and haloacetic acids. ca.gov However, monochloramine and its decomposition products can also oxidize bromide, leading to the formation of brominated DBPs. ca.gov In some cases, brominated haloamines are formed, which are highly reactive and contribute to the formation of bromine-substituted haloacetic acids. utexas.edu While chloramination may produce lower levels of HAAs compared to chlorination, it can still generate BCAA, particularly in bromide-rich waters. nih.govca.gov
The presence of natural organic matter (NOM) and bromide ions in source water is a prerequisite for the formation of BCAA during disinfection. nih.govwho.intcropaia.com NOM, which includes substances like humic and fulvic acids derived from the decomposition of plant and animal matter, acts as the primary precursor material. nih.gov Disinfectants react with these complex organic molecules to form DBPs. nih.gov
Bromide ions (Br⁻), naturally present in surface and groundwater, can be oxidized by disinfectants like chlorine to form reactive bromine species. nih.govwho.int These bromine species are more effective halogenating agents than chlorine, readily reacting with NOM to create brominated DBPs. nih.gov An increase in the bromide concentration in the source water typically leads to a higher formation of total DBPs and a shift in the speciation towards more brominated compounds, including BCAA. researchgate.net The ratio of bromide to dissolved organic carbon (DOC) is a key factor influencing the types and quantities of HAAs formed. nih.gov Even at low bromide-to-DOC ratios, mixed bromochloro- and tribromoacetic acids can constitute a significant portion of the total HAAs. nih.gov
| Parameter | Observation | Source |
|---|---|---|
| Increasing Bromide Concentration | Increases total DBP concentrations and shifts speciation toward brominated forms. | researchgate.net |
| Bromide-to-DOC Ratio | Strongly influences the mole fractions of individual DBP species. | nih.gov |
| Low Br⁻/DOC Ratio (2.9 µM/mM) | Mixed bromochloro- and tribromoacetic acids constituted 20% of total HAAs. | nih.gov |
| High Br⁻/DOC Ratio (~25 µM/mM) | Mixed bromochloro- and tribromoacetic acids increased to ~50% of total HAAs. | nih.gov |
The type of disinfectant used and the applied dose significantly affect the formation of BCAA. nih.govnih.gov Free chlorine is generally more reactive and leads to higher levels of HAA formation compared to chloramines or chlorine dioxide. nih.gov
The disinfectant dose also plays a crucial role. Higher chlorine doses can lead to a greater formation of DBPs, including BCAA. cropaia.commdpi.com Studies have shown that the concentration of formed HAAs can be several times higher at increased chlorine doses compared to lower levels. mdpi.com The ratio of bromide to the residual free chlorine concentration is another critical factor that influences the distribution and concentration of different DBP species. mdpi.com
| Disinfectant Factor | Impact on Formation | Source |
|---|---|---|
| Disinfectant Type | Free chlorine produces substantially higher levels of HAAs than chloramine (B81541) or chlorine dioxide. | nih.gov |
| Chlorine Dose | HAA concentrations can be 4-10 times higher at a dose of 1.2 mg Cl₂/L compared to 0.30 mg Cl₂/L. | mdpi.com |
| Bromide to Residual Chlorine Ratio | Significantly impacts DBP concentration and speciation. | mdpi.com |
The formation of BCAA is sensitive to several physical and chemical parameters of the water, including pH, temperature, and the duration of contact between the disinfectant and the precursors. nih.govnih.gov
pH: The pH of the water affects both the chemical form of the disinfectant and the reactivity of the organic precursors. For haloacetic acids, formation generally decreases as pH increases. cropaia.com However, pH has been identified as one of the most significant factors contributing to HAA formation during chloramination. utexas.edu
Temperature: Higher water temperatures tend to increase the rate of chemical reactions, leading to a greater formation of DBPs. nih.govcropaia.com
Contact Time: The concentration of DBPs generally increases with the amount of time the disinfectant is in contact with the precursor material in the water. nih.govcropaia.com The kinetics of HAA formation during chloramination often show an initial rapid phase followed by a period of slower formation. utexas.edu
The specific characteristics of the natural organic matter in a water source determine the types and amounts of DBPs that can form. nih.gov NOM is a complex mixture, and different fractions have different propensities for DBP formation. Important precursors for many DBPs include specific chemical structures within the NOM, such as phenolic and β-dicarbonyl groups. researcher.life Amino acids have also been identified as significant precursors, particularly for nitrogenous DBPs, but also for HAAs. researcher.lifenih.gov
The term "speciation" refers to the distribution of different DBP compounds that are formed. The presence and concentration of bromide are major drivers of DBP speciation. nih.gov As bromide concentration increases, there is a competitive shift where reactive bromine substitutes for chlorine, leading to the formation of brominated species like BCAA, dibromoacetic acid, and bromoform. nih.govresearchgate.net This shift is significant because brominated DBPs are often of greater health concern than their chlorinated counterparts. ca.gov The characteristics of the NOM precursors, in conjunction with the bromide level and disinfection conditions, ultimately determine the final mixture of DBPs in the treated water. nih.gov
Environmental Occurrence and Distribution
This compound (BCAA) is not known to occur naturally. nih.gov It is primarily formed as a disinfection byproduct (DBP) during the chlorination of drinking water when bromide and organic matter are present. nih.govepicwaterfilters.com The concentration and speciation of haloacetic acids like BCAA are influenced by factors such as the quality of the source water, the concentration of bromide, water temperature, pH, and the specifics of the disinfection process, including the type and dose of disinfectant used. nih.gov Many haloacetates are found widely in the environment, including in lakes and groundwater. nih.gov
Presence in Drinking Water Supplies (Surface Water, Groundwater)
This compound has been detected in both groundwater and surface water distribution systems. Data from drinking water supplies in the United States indicated that BCAA was present in groundwater systems at a mean concentration of 1.47 µg/L and in surface water systems at a mean concentration of 3.61 µg/L. nih.govwho.int
In contrast, a survey of 20 drinking water sources in the Netherlands found haloacetic acids in all drinking waters prepared from surface water, but they were not detected in drinking waters prepared from groundwater. nih.gov In the surface water samples from this study, BCAA levels ranged from 0.2 to 2.5 µg/L. nih.gov The presence of bromide ions, which are necessary for the formation of BCAA, occurs naturally in both surface and groundwater. who.int
Table 1: Mean Concentration of this compound in US Drinking Water Supplies
| Water Source Type | Mean Concentration (µg/L) |
| Groundwater | 1.47 |
| Surface Water | 3.61 |
Source: Data from drinking-water supplies in the USA (EPA, 2000 cited in WHO 2004; IARC, 2012). nih.govwho.int
Geographical and Temporal Variations in Detection
The detection and concentration of this compound in drinking water show significant variation based on geographical location and seasonal changes. The levels of bromide ions in source water, a key precursor, can fluctuate seasonally and can be influenced by saltwater intrusion or pollution. who.int
United States : A nationwide study from 2000 to 2002 across 12 water-treatment plants found BCAA in finished water. nih.gov Another study looked at utilities with varying bromide concentrations, finding BCAA levels from below detection limits in Philadelphia (low bromide) to 10.8 µg/L in Southern California (high bromide). nih.gov A case study in Martin County, Kentucky, found strong seasonal variation, with haloacetic acid concentrations peaking in mid-summer. nih.govresearchgate.net This study also noted that brominated compounds were more strongly correlated with conductivity, while chlorinated compounds correlated more with water temperature. nih.gov
Spain : In Barcelona, a 1997-1998 study detected BCAA at various stages of the water treatment process, with concentrations in pre-chlorinated water reaching up to 15 µg/L. nih.gov
Finland : A 1994 study of 35 waterworks detected BCAA in 32 of them, with concentrations ranging from 0.3 to 19 µg/L. nih.gov
Netherlands : A survey of 20 drinking waters found BCAA in all supplies sourced from surface water, with concentrations between 0.2 and 2.5 µg/L. nih.gov
Canada : A study in the Québec City area also investigated disinfection byproducts in nine distribution systems. nih.gov
China : In Beijing, the concentrations of disinfection by-products were found to vary depending on the water source, following the order of surface water > mixture water > groundwater. cas.cn Seasonal variations were also observed, influenced by factors like rainfall and water temperature. cas.cn
Concentration Ranges in Finished Water Samples
The concentration of this compound in finished (treated) drinking water varies widely depending on the source water characteristics and treatment processes. The highest concentrations are typically found in waters with high bromide content. nih.govepicwaterfilters.com
A nationwide study in the USA conducted between 2000 and 2002 reported BCAA concentrations in finished water samples ranging from 1.3 to 18 µg/L. nih.govnih.gov Other studies have reported similar or slightly different ranges. For instance, a study in Finland detected BCAA at concentrations between 0.3 and 19 µg/L. nih.gov In a water treatment plant in Barcelona, Spain, the concentration in post-chlorinated water (ready for consumption) ranged from 1.0 to 3.9 µg/L. nih.govnih.gov
Table 2: Reported Concentration Ranges of this compound in Finished Water
| Location/Study | Concentration Range (µg/L) |
| USA Nationwide Study (2000-2002) | 1.3 - 18 |
| Finland (1994) | 0.3 - 19 |
| Barcelona, Spain (1997-1998) | 1.0 - 3.9 |
| Netherlands | 0.2 - 2.5 |
Source: Various studies as cited in IARC, 2012 and PubChem. nih.govnih.gov
Release into the Environment via Waste Streams
The formation of this compound during water disinfection can lead to its release into the environment through various waste streams. nih.govnih.gov This includes effluents from municipal wastewater treatment plants that receive treated drinking water. nih.gov For example, a mean concentration of 0.6 µg/L of BCAA was measured in the Santa Ana River in the USA downstream from a discharge point for highly treated municipal wastewater effluent. nih.gov Once in the environment, the behavior of BCAA is governed by its chemical properties. It is not expected to adsorb significantly to suspended solids or sediment in water. nih.gov Because it exists almost entirely in its anion form in typical water pH ranges (5-9), volatilization from water surfaces is not considered an important environmental fate process. nih.gov
Stereoisomeric Considerations in this compound Research
Existence of (+)- and (−)-Bromochloroacetate Stereoisomers
This compound contains an asymmetric carbon atom, which is a carbon atom attached to four different types of atoms or groups. nih.gov This structural feature means that BCAA is a chiral molecule and can exist in two different forms that are non-superimposable mirror images of each other. nih.gov These two forms are known as stereoisomers or enantiomers, specifically referred to as (+)-bromochloroacetate and (−)-bromochloroacetate. nih.gov Research has indicated that the metabolism and elimination rates of these stereoisomers can differ significantly in animal models. nih.gov For instance, in one study, the elimination half-life of (−)-BCA was found to be much shorter than that of (+)-BCA in rats. nih.gov
Differential Metabolism of Stereoisomers
The biotransformation of dihaloacetates like this compound primarily occurs in the liver cytosol through a glutathione-dependent process. nih.gov This metabolic pathway is mainly catalyzed by the enzyme glutathione (B108866) S-transferase-zeta (GST-zeta), which converts the dihaloacetates into glyoxylate (B1226380). nih.gov However, studies have demonstrated a notable stereospecificity in the metabolism of this compound's enantiomers.
In studies conducted on male F344 rats, the toxicokinetics and in vitro metabolism of the two stereoisomers were found to be markedly different. nih.gov The (-)-BCA isomer was eliminated much more rapidly than the (+)-BCA isomer. nih.gov When the activity of GST-zeta was depleted in the rats, the stereospecific elimination of this compound was no longer observed, indicating the central role of this enzyme in the differential metabolism. nih.gov
Further in vitro experiments with rat liver cytosol confirmed these findings. The metabolic clearance of (-)-BCA was significantly reduced in cytosol depleted of GST-zeta. nih.gov In contrast, the clearance of (+)-BCA remained largely unchanged, suggesting that it is a poor substrate for GST-zeta and is likely metabolized by at least one other glutathione S-transferase isoenzyme. nih.govnih.gov
| Parameter | (-)-BCA | (+)-BCA | Condition |
|---|---|---|---|
| Elimination Half-Life (hr) | 0.07 | 0.40 | Naive Rats |
| Elimination Half-Life (hr) | ~0.4 | ~0.4 | GST-zeta-depleted Rats |
| Intrinsic Metabolic Clearance (mL/hr/mg protein) | 2.81 | 0.30 | Naive Cytosol |
| Intrinsic Metabolic Clearance (mL/hr/mg protein) | 0.15 | 0.31 | GST-zeta-depleted Cytosol |
Implications for Toxicological and Mechanistic Studies
The differential metabolism of this compound stereoisomers has significant implications for toxicological and mechanistic research. The variance in metabolic rates and pathways between the two enantiomers suggests that they may exhibit different toxic potencies and modes of action.
The mechanism by which this compound induces cancer is not fully understood. nih.gov One hypothesis suggests that the inhibition of GST-zeta by dihaloacetic acids could lead to the buildup of toxic intermediates. nih.gov Given that (-)-BCA is a much better substrate for GST-zeta than (+)-BCA, it is plausible that the two stereoisomers could have different impacts on this enzyme and downstream toxic effects.
Furthermore, there is evidence to suggest that the carcinogenicity of this compound may involve a genotoxic mechanism. nih.gov Oxidative stress and the resulting DNA damage in the liver have been proposed as contributing factors to the hepatocarcinogenicity of halogenated acetic acids. nih.gov The differential metabolism of the this compound stereoisomers could lead to different levels of oxidative stress and DNA damage, thus influencing their individual carcinogenic potential. These differences underscore the importance of considering the stereochemistry of this compound in toxicological assessments and mechanistic studies to accurately evaluate the health risks associated with exposure to this disinfection byproduct.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
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InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)O)(Cl)Br | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
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DSSTOX Substance ID |
DTXSID4024642 | |
| Record name | Bromochloroacetic acid | |
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Molecular Weight |
173.39 g/mol | |
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Physical Description |
Crystalline compound; [PubChem] | |
| Record name | Bromochloroacetic acid | |
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Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
| Record name | BROMOCHLOROACETIC ACID | |
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Flash Point |
230 °F (110 °C): closed cup | |
| Record name | BROMOCHLOROACETIC ACID | |
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Density |
1.9848 g/cu cm at 31 °C | |
| Record name | BROMOCHLOROACETIC ACID | |
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CAS No. |
5589-96-8, 68238-35-7, 69430-36-0 | |
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Advanced Analytical Methodologies for Bromochloroacetic Acid Quantification
Chromatographic Techniques for Bromochloroacetic Acid Determination
The quantification of this compound (BCAA), a common disinfection byproduct in drinking water, necessitates highly sensitive and selective analytical methods. Chromatographic techniques are the primary choice for this purpose, offering the necessary separation and detection capabilities to measure trace levels of BCAA in complex aqueous matrices. The two predominant approaches are Gas Chromatography with Electron Capture Detection (GC-ECD) and Ion Chromatography coupled with Mass Spectrometry (IC-MS/MS).
Gas Chromatography with Electron Capture Detection (GC-ECD)
Gas chromatography (GC) is a well-established technique for separating volatile and semi-volatile compounds. For the analysis of halogenated compounds like this compound, it is frequently paired with an Electron Capture Detector (ECD). The ECD is highly sensitive to electronegative compounds, such as those containing chlorine and bromine, making it exceptionally well-suited for detecting haloacetic acids at very low concentrations gcms.czmeasurlabs.comscioninstruments.com. This high sensitivity allows for the detection of pollutants at trace levels nih.gov. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of BCAA by GC is challenging thermofisher.comcolostate.edu. This necessitates sample preparation involving extraction and chemical modification, known as derivatization, to convert the acid into a more volatile form suitable for GC analysis libretexts.orgresearchgate.net.
Before GC-ECD analysis, this compound must be extracted from the water sample and converted into a more volatile derivative. This process typically involves two key steps:
Extraction : A common and validated procedure is liquid-liquid extraction, as outlined in U.S. EPA Method 552.2 who.intusgs.gov. In this method, the water sample is first acidified to a pH below 0.5. This ensures the BCAA is in its protonated, less polar form, facilitating its transfer into an organic solvent. The sample is then extracted with a solvent such as methyl tert-butyl ether (MTBE) usgs.gov. An alternative to liquid-liquid extraction is solid-phase extraction using a miniature anion exchange column, which captures the haloacetic acids from the sample who.intnih.gov.
Derivatization (Methyl Ester Conversion) : Following extraction, the carboxylic acid group of BCAA is converted into its methyl ester. This chemical modification, or derivatization, increases the volatility of the analyte, a prerequisite for gas chromatography thermofisher.comlibretexts.org. A widely used technique is esterification with acidic methanol (B129727), which involves heating the extract with methanol in the presence of an acid catalyst researchgate.netusgs.gov. This method is considered a safer alternative to using diazomethane, another effective but highly toxic and explosive derivatizing agent researchgate.netusgs.govnih.gov. The resulting this compound methyl ester is then ready for injection into the GC-ECD system.
The GC-ECD method, following appropriate extraction and derivatization, achieves very low detection limits for this compound. The specific detection level can vary depending on the exact methodology employed, such as the extraction technique and instrument conditions. Published data from regulatory agencies and scientific literature demonstrate the high sensitivity of this approach. For instance, one EPA-approved method has a detection limit of 0.016 µg/L for BCAA in drinking water nih.gov. Other standard methods report similar low-level detection capabilities who.int.
Table 1: Method Detection Limits for this compound using GC-ECD
| Method | Detection Limit (µg/L) | Source |
| EPA Method (Anion Exchange Extraction) | 0.016 | nih.gov |
| Standard Method 6251B | 0.04 | who.int |
| EPA Method 552.2 (Liquid-Liquid Extraction) | 0.251 | who.int |
Ion Chromatography Coupled with Mass Spectrometry (IC-MS/MS)
Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a more modern and powerful technique for the analysis of haloacetic acids, including BCAA metrohm.com. This approach separates ionic species based on their interactions with a stationary phase, or separation column metrohm.com. The coupling of IC with a highly selective and sensitive detector like a tandem mass spectrometer allows for the direct measurement of BCAA in water samples, often eliminating the need for the complex extraction and derivatization steps required by GC-based methods metrohm.comshimadzu.comthermofisher.com. U.S. EPA Method 557 is a validated method that utilizes IC-ESI-MS/MS for the determination of haloacetic acids in drinking water metrohm.compragolab.cz.
Electrospray ionization (ESI) is a soft ionization technique that is highly effective for analyzing polar and thermally unstable compounds like haloacetic acids oup.comnih.gov. In the ESI source, the eluent from the ion chromatography column is sprayed into a chamber at high voltage, creating charged droplets. As the solvent evaporates, the analyte molecules are converted into gas-phase ions with minimal fragmentation.
These ions are then guided into a tandem mass spectrometer (MS/MS). The MS/MS provides a high degree of selectivity and specificity by performing two stages of mass analysis. The first mass spectrometer selects the ion corresponding to this compound (the precursor ion), which is then fragmented. The second mass spectrometer analyzes the resulting characteristic fragment ions (product ions). This process of monitoring a specific precursor-to-product ion transition provides molecular information that confirms the identity of the analyte, greatly reducing the potential for interferences from other compounds in the sample epa.gov.
A significant advantage of the IC-MS/MS method is the ability to use direct injection for sample analysis epa.govnih.gov. This streamlined workflow offers several key benefits over traditional GC-ECD methods:
Elimination of Extraction and Derivatization : Aqueous samples can often be analyzed directly after filtration and the addition of a preservative metrohm.comepa.gov. This completely bypasses the labor-intensive liquid-liquid extraction and chemical derivatization steps that are mandatory for GC analysis thermofisher.comepa.govnelac-institute.org.
Reduced Solvent Use : The direct injection approach minimizes the use of organic solvents required for extraction, making the method more environmentally friendly and reducing operational costs nelac-institute.org.
Robustness for Complex Matrices : Modern IC systems can effectively separate the target analytes from high concentrations of matrix ions, such as chloride and sulfate, which are common in treated water oup.comnih.gov. These interfering matrix ions can be diverted to a waste stream before they enter the mass spectrometer, which prevents signal suppression and detector contamination nih.govresearchgate.net. This makes IC-MS/MS a robust technique for analyzing samples with high ionic strength oup.comnih.gov.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and efficient technique for the analysis of haloacetic acids (HAAs), including this compound. This method offers high sensitivity and selectivity, allowing for direct injection of water samples with minimal preparation, thereby reducing the time and potential for analytical errors associated with derivatization steps required in other methods like gas chromatography.
Reverse Phase Chromatography Applications
Reverse phase chromatography is a principal technique used in the LC-MS/MS analysis of HAAs. thermofisher.cn In this method, a non-polar stationary phase is used with a polar mobile phase. The separation of compounds is based on their hydrophobicity; less polar compounds are retained longer on the column. For the analysis of this compound and other HAAs, which are polar compounds, this technique is highly effective. thermofisher.cn
The use of a C8 reverse-phase column has been demonstrated for the separation of nine different HAAs. sciex.com The mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile, and may be acidified with acetic or formic acid to suppress the ionization of the HAAs and improve their retention and separation on the column. sciex.com This approach allows for the successful separation and quantification of this compound from other structurally similar HAAs.
Simultaneous Analysis with Other Disinfection Byproducts
A significant advantage of LC-MS/MS is its capability for the simultaneous analysis of multiple disinfection byproducts (DBPs) in a single run. Methods have been developed for the concurrent quantification of nine HAAs (HAA9), including this compound, along with other DBPs like bromate (B103136) and chlorate. rsc.org This comprehensive approach is beneficial for water utilities as it provides a broader understanding of the DBP profile in treated water. The ability to analyze a suite of contaminants simultaneously enhances efficiency and reduces analytical costs. epa.gov For instance, a direct injection method using a triple quadrupole LC-MS/MS system with reverse phase chromatography can achieve a limit of quantitation of 1 µg/L or lower for all compounds with a shorter run time than traditional EPA methods. rsc.org
Below is an interactive data table summarizing the performance of an LC-MS/MS method for the simultaneous analysis of HAA9 and other DBPs.
| Compound | Limit of Quantitation (µg/L) |
| Monochloroacetic acid (MCAA) | <1.0 |
| Monobromoacetic acid (MBAA) | <1.0 |
| Dichloroacetic acid (DCAA) | <1.0 |
| Dibromoacetic acid (DBAA) | <1.0 |
| Trichloroacetic acid (TCAA) | <1.0 |
| This compound (BCAA) | <1.0 |
| Bromodichloroacetic acid (BDCAA) | <1.0 |
| Chlorodibromoacetic acid (CDBAA) | <1.0 |
| Tribromoacetic acid (TBAA) | <1.0 |
| Bromate | <1.0 |
| Chlorate | <1.0 |
This table is based on data from a direct injection method developed for the analysis of haloacetic acids and other disinfection byproducts in drinking water on a triple quad LCMS-8060NX using reverse phase chromatography. rsc.org
Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) is another advanced technique for the determination of halogenated compounds like this compound. This method combines the separation capabilities of ion chromatography with the element-specific detection of ICP-MS, providing a robust tool for speciation analysis.
Online Coupling for Speciation Analysis
The online coupling of ion chromatography with ICP-MS allows for the direct analysis of different species of an element. rsc.org In the context of this compound, IC separates the various bromoacetic acids and other anions present in the water sample. The eluent from the IC column is then introduced directly into the ICP-MS, which detects and quantifies the bromine content in each separated peak. rsc.org This provides a powerful method for the speciation of bromine-containing compounds. A new method for the simultaneous determination of bromate and six bromoacetic acids in water was developed by online coupling anion-exchange chromatography separation to element-specific ICP-MS detection. rsc.org
Mitigation of Bromide Masking Effects
A significant challenge in the analysis of brominated HAAs, including this compound, is the potential interference from high concentrations of bromide naturally present in water samples. In IC-ICP-MS, a large bromide peak can mask the smaller peak of co-eluting this compound. To address this, sample pretreatment methods have been developed. The use of Dionex OnGuard® Ag and H cartridges can effectively remove the high levels of bromide from the sample, thus avoiding the masking effect on the this compound peak in the chromatogram. rsc.org This pretreatment ensures accurate quantification of this compound even in water matrices with high bromide content. rsc.org
Method Validation and Quality Assurance in this compound Analysis
To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance procedures are essential. These processes demonstrate that an analytical method is suitable for its intended purpose.
Method validation for this compound analysis typically involves assessing several key parameters. A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water demonstrated good sensitivity, precision, and bias across four different drinking water matrices. iwaponline.com
The following table summarizes key validation parameters for an analytical method for HAA9.
| Validation Parameter | Performance Target | Observed Performance |
| Limit of Detection (LOD) | <10% of Prescribed Concentration Value (PCV) | <0.8 µg/L |
| Trueness (Bias) | <25% | <10% |
| Precision | <25% | <7% |
This table is based on validation performance targets for a possible prescribed concentration value (PCV) of 80 μg/L for the sum of HAA9. iwaponline.com
Quality assurance involves the implementation of routine procedures to maintain the performance of the analytical method. This includes the regular analysis of quality control samples, such as laboratory fortified blanks and matrix spikes, to monitor the accuracy and precision of the method over time. For instance, in a robust LC-MS/MS method, quality control samples tested over a two-month period showed recoveries consistently between 99% and 124%, highlighting the method's high level of robustness and accuracy. sciex.com Adherence to established protocols, such as those from the U.S. Environmental Protection Agency (EPA), ensures that the data generated is of high quality and defensible. epa.gov
Accuracy, Precision, and Recovery Studies
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. Key parameters evaluated during validation include accuracy, precision, and recovery. Accuracy refers to the closeness of a measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). Recovery is the efficiency of the entire analytical procedure, from sample preparation to detection.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the determination of haloacetic acids, including this compound. A validation study for a GC-MS method reported recovery values for nine haloacetic acids, including BCAA, to be in the range of 69.9% to 107.3% in water samples scispace.com. The precision of this method was demonstrated by the close relative standard deviation (RSD) values obtained during repeatability tests conducted in two different periods on the same day .
Another study utilizing a GC-based method for haloacetic acid analysis in spiked surface-water samples from Orange County, California, provided specific data for this compound. With a spiked concentration of 4.0 µg/L, the mean percent recovery was 109%, with a standard deviation of 19% based on 39 samples usgs.gov. This indicates a good level of accuracy for the method in a real-world water matrix. Acceptable percent recoveries for various quality-control samples in this method are generally within the range of 70% to 130% usgs.gov.
The following interactive data table summarizes the accuracy, precision, and recovery data for this compound from various studies.
Interference Assessment and Mitigation Strategies
The accurate quantification of this compound can be challenging due to the presence of interfering substances in the sample matrix, particularly in drinking water. These interferences can lead to signal suppression or enhancement, affecting the accuracy and reliability of the results. Common sources of interference include inorganic ions such as chloride and sulfate, which are often present at high concentrations in water samples.
Interference from Matrix Ions:
High concentrations of matrix ions can interfere with the analysis of trace amounts of haloacetic acids chromatographyonline.com. For instance, in ion chromatography, large amounts of matrix ions can affect the separation and quantification of the target analytes chromatographyonline.com. In liquid chromatography-mass spectrometry, co-eluting substances can suppress or enhance the ionization efficiency of the analyte, a phenomenon known as the matrix effect.
Mitigation Strategies:
Several strategies have been developed to assess and mitigate the impact of matrix interferences in the analysis of this compound.
Two-Dimensional Matrix-Elimination Ion Chromatography (MEIC): This technique has been successfully applied to minimize the impact of matrix ions in the analysis of haloacetic acids. It utilizes a large-format column in the first dimension to separate the matrix ions from the analytes of interest, providing a cleaner sample for analysis in the second dimension chromatographyonline.com.
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is a highly effective method to correct for analyte losses during sample preparation and for matrix effects during analysis wuxiapptec.com. Since the SIL-IS has very similar chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate quantification through the ratio of the analyte to the internal standard response.
Matrix-Matched Calibration: This approach involves preparing calibration standards in a matrix that is similar to the sample being analyzed. This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly nih.govchromatographyonline.commdpi.com. The use of matrix-matched calibration standards has been shown to improve the accuracy of pesticide residue analysis in complex food matrices and is a recommended practice in various analytical guidelines nih.govchromatographyonline.commdpi.com.
Sample Pretreatment: Specific sample pretreatment steps can be employed to remove interfering substances. For example, the use of Dionex OnGuard® Ag and H cartridges can avoid the masking of this compound by high levels of bromide in the chromatogram usgs.gov.
Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte of interest from interfering compounds. The use of high-capacity anion exchange analytical columns can separate matrix ions from the analytes and divert them to a waste stream to avoid signal suppression and contamination of the detector chromatographyonline.com.
The following interactive data table summarizes common interferences and the strategies used to mitigate them in the analysis of this compound.
Toxicological Research on Bromochloroacetic Acid
Genotoxicity and Mutagenicity Assessments of Bromochloroacetic Acid
This compound (BCAA) has been the subject of various studies to determine its potential to cause genetic damage. There is moderate evidence suggesting that its carcinogenicity may involve a genotoxic mechanism. nih.govca.gov This is supported by findings that BCAA is a mutagen in bacteria, induces the formation of 8-hydroxydeoxyguanosine in mouse liver, and causes DNA damage in cultured Chinese hamster ovary (CHO) cells. nih.govca.gov
In vitro Studies
In vitro assessments, which are conducted in a controlled environment outside of a living organism, have provided key insights into the genotoxic and mutagenic properties of this compound.
The Ames assay is a widely used method that employs bacteria to test whether a chemical can cause mutations in the DNA of the test organism. This compound has demonstrated mutagenic activity in Salmonella typhimurium strain TA100. nih.govwho.int This effect was observed both with and without the presence of a metabolic activation system, indicating that the compound itself and its metabolites can be mutagenic. nih.gov However, it was not found to be mutagenic in the TA98 strain. iarc.fr The mutagenicity of brominated acetic acids in the Ames test has been noted to be greater than that of chlorinated acids. noaa.govresearchgate.net
Table 1: Ames Assay Results for this compound
| Test Strain | Metabolic Activation | Result | Reference(s) |
|---|---|---|---|
| S. typhimurium TA100 | With S9 | Positive | nih.gov |
| S. typhimurium TA100 | Without S9 | Positive | nih.gov |
Studies using cultured mammalian cells have further explored the genotoxicity of this compound. In Chinese hamster ovary (CHO) cells, BCAA was found to induce DNA damage, as measured by the Comet assay. nih.goviarc.fr A comparative analysis of various haloacetic acids in CHO cells ranked this compound's genotoxicity below that of iodoacetic acid, bromoacetic acid, chloroacetic acid, dibromoacetic acid, diiodoacetic acid, and tribromoacetic acid. nih.gov The general trend observed for both genotoxicity and cytotoxicity in these studies was that iodinated haloacetic acids were more potent than brominated ones, which in turn were more potent than chlorinated ones. nih.gov
Table 2: Genotoxicity of this compound in Mammalian Cells
| Cell Line | Assay | Finding | Reference(s) |
|---|---|---|---|
| Chinese hamster ovary (CHO) cells | Comet Assay | DNA damage induction | nih.goviarc.fr |
The SOS Chromotest is a bacterial assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of DNA damage. Research on several haloacetic acids using this method showed that dichloroacetic acid, dibromoacetic acid, and tribromoacetic acid induced primary DNA damage in E. coli PQ 37. nih.govoup.com However, one study reported that this compound, along with monochloroacetic and trichloroacetic acids, did not show any genotoxic effect in this assay, with or without metabolic activation. oup.com
In vivo Studies
In vivo studies, conducted within a whole, living organism, are crucial for understanding the potential effects of a substance in a complex biological system.
Investigations in rodents have shown that this compound can cause DNA damage in the liver. who.int Administration of BCAA to B6C3F1 mice resulted in oxidative stress, evidenced by the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver's nuclear DNA. nih.govwho.intiarc.froup.com This oxidative damage is considered a potential contributor to the hepatocarcinogenicity of the chemical. nih.gov These effects were observed after both acute oral administration and after three weeks of administration in drinking water. iarc.fr
Table 3: In vivo DNA Damage in Rodent Liver by this compound
| Species/Strain | Endpoint | Finding | Reference(s) |
|---|
Micronucleus Tests (e.g., in Newt Larvae)
A study assessing the genotoxicity of various haloacetic acids utilized a micronucleus test in the larvae of the newt Pleurodeles waltl. In this assay, larvae were exposed to different concentrations of the test compounds for 12 days. epa.govoup.comnih.gov For this compound, this test did not reveal any significant clastogenic activity, meaning it did not increase the frequency of micronucleated erythrocytes in the peripheral blood of the exposed larvae. epa.govoup.comnih.gov This was in contrast to trichloroacetic acid, which showed a weak positive result in the same study. oup.comnih.gov
Mutagenicity in Transgenic Mice
Research on the mutagenic potential of this compound has included studies using transgenic mouse models. While specific data on this compound in transgenic mouse mutagenicity assays is not detailed in the provided search results, related compounds offer some context. For instance, dichloroacetic acid was found to increase mutant frequency in the liver of transgenic B6C3F1 mice after extended exposure. nih.govnih.gov This suggests that long-term exposure to certain haloacetic acids can lead to mutagenic events in vivo.
Mechanistic Hypotheses for Genotoxicity
Role of Oxidative Stress and 8-Hydroxydeoxyguanosine Adducts
A significant body of evidence suggests that the genotoxicity of this compound may be mediated, at least in part, through the induction of oxidative stress. nih.govoup.com Oxidative stress can lead to damage of cellular macromolecules, including DNA. A key biomarker for oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts. nih.govoup.comnih.gov
Studies in male B6C3F1 mice have demonstrated that both acute oral administration and administration in drinking water for several weeks lead to a significant increase in the levels of 8-OHdG in liver nuclear DNA. nih.govoup.com The potency of different haloacetates in inducing 8-OHdG formation was found to be in the order of dibromoacetic acid ≈ this compound > bromodichloroacetate > dichloroacetic acid > trichloroacetic acid. oup.com This indicates that this compound is a potent inducer of oxidative DNA damage, which may contribute to its carcinogenic properties. nih.govoup.com
Glyoxylate (B1226380) as a Mutagenic Metabolite
The metabolism of this compound is another key aspect of its toxicological profile. Dihaloacetates, including this compound, are primarily metabolized in the liver cytosol by a glutathione-dependent process catalyzed by the enzyme glutathione (B108866) S-transferase-zeta (GST-zeta). nih.gov This biotransformation results in the formation of glyoxylate. nih.govepa.gov
Glyoxylate itself has been shown to be mutagenic in bacterial test systems, such as Salmonella typhimurium. nih.govnih.gov This suggests that the metabolic conversion of this compound to glyoxylate could be a pathway leading to genetic damage. nih.gov The formation of this mutagenic metabolite provides a plausible mechanistic link to the observed genotoxicity and carcinogenicity of this compound. nih.gov
Comparison with Other Haloacetic Acids
When comparing the genotoxic effects of this compound to other haloacetic acids (HAAs), a complex pattern emerges. In terms of cytotoxicity in Chinese hamster ovary (CHO-K1) cells, the ranking from most to least toxic was iodoacetic acid > bromoacetic acid > dibromoacetic acid > chloroacetic acid > dichloroacetic acid > trichloroacetic acid. researchgate.net In a mutagenicity assay with the same cell line, the potency was ranked as iodoacetic acid > dibromoacetic acid > bromoacetic acid > chloroacetic acid > dichloroacetic acid > trichloroacetic acid, with trichloroacetic acid being non-mutagenic. researchgate.net
In bacterial mutagenicity tests (Ames fluctuation test), most haloacetic acids, with the exception of monochloroacetic acid, showed mutagenic activity in S. typhimurium strain TA100. oup.comnih.gov Generally, the toxicity of both brominated and chlorinated acetic acids in these in vitro tests decreased as the number of halogen substituents increased. oup.com
The induction of oxidative DNA damage, measured by the formation of 8-hydroxydeoxyguanosine adducts, shows that brominated haloacetates like dibromoacetic acid and this compound are more potent than their chlorinated counterparts. oup.com The relative rates of metabolism to the mutagenic metabolite glyoxylate are: bromochloro- > dichloro- > dibromoacetic acid. researchgate.net
Carcinogenicity Studies of this compound in Experimental Animals
The carcinogenic potential of this compound has been evaluated in long-term studies in experimental animals. nih.goviarc.fr These studies have provided sufficient evidence for its carcinogenicity in rodents. nih.govresearchgate.net
In a two-year study conducted by the National Toxicology Program (NTP), F344/N rats and B6C3F1 mice were administered this compound in their drinking water. nih.goviarc.fr In male and female mice, exposure to this compound resulted in increased incidences of hepatocellular adenoma and carcinoma. nih.goviarc.fr Furthermore, male mice exhibited an exposure-concentration-dependent increase in the incidence of hepatoblastoma. nih.goviarc.fr
In F344/N rats, this compound administration led to an increased incidence of rare adenomas of the large intestine in both males and females, with a significant increase observed in high-dose females. nih.govnih.gov Male rats also showed an increased incidence of malignant mesotheliomas at multiple sites. iarc.fr Additionally, while not statistically significant, an increase in the number of female rats with multiple mammary gland fibroadenomas was noted in the mid- and high-dose groups. nih.goviarc.fr
Based on these findings in experimental animals, this compound has been classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC) and is listed in the Report on Carcinogens as "reasonably anticipated to be a human carcinogen". nih.govresearchgate.net
Table of Carcinogenicity Data for this compound in Mice
Table of Carcinogenicity Data for this compound in Rats
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 8-hydroxydeoxyguanosine |
| Bromoacetic acid |
| This compound |
| Bromodichloroacetate |
| Chloroacetic acid |
| Dibromoacetic acid |
| Dichloroacetic acid |
| Glyoxylate |
| Iodoacetic acid |
| Monochloroacetic acid |
Rodent Carcinogenicity Bioassays (Drinking Water Administration)
Long-term carcinogenicity studies of this compound administered in drinking water have been conducted in rodent models to assess its potential to cause cancer. nih.govnih.govca.govca.gov These bioassays are critical for identifying target organs for toxicity and for understanding the carcinogenic potential of this water disinfection by-product. ca.govnih.gov The National Toxicology Program (NTP) has conducted comprehensive two-year studies in F344/N rats and B6C3F1 mice. nih.govnih.govca.gov
In a two-year drinking water study, F344/N rats were exposed to varying concentrations of this compound. nih.govnih.gov The study revealed clear evidence of carcinogenic activity in male rats and provided insights into the development of tumors in both sexes. nih.govnih.gov
Male F344/N rats exposed to this compound in their drinking water exhibited a significantly increased incidence of malignant mesotheliomas. nih.govindiaenvironmentportal.org.in This finding was a key indicator of the compound's carcinogenic effect in this sex and species. nih.govnih.gov The increased rates of these rare tumors were observed across multiple exposure groups. iarc.fr
Table 1: Incidence of Malignant Mesothelioma in Male F344/N Rats
Exposure to this compound was associated with the development of adenomas in the large intestine of both male and female F344/N rats. nih.govnih.govindiaenvironmentportal.org.in A positive trend in the incidence of these adenomas of the colon or rectum was noted, with a significant increase observed in the highest dose group of females. nih.govechemi.com This suggests the large intestine is a target organ for this compound-induced tumorigenesis in both sexes. nih.gov
Table 2: Incidence of Large Intestine Adenomas in F344/N Rats
Table 3: Mammary Gland Fibroadenomas in Female F344/N Rats
A significantly increased incidence of pancreatic islet cell adenomas was observed in male F344/N rats. nih.govindiaenvironmentportal.org.in This finding suggests that the pancreas may also be a target for the carcinogenic effects of this compound in males. nih.govebi.ac.uk The increase was particularly noted in the mid-dose group. iarc.fr
Table 4: Incidence of Pancreatic Islet Cell Adenomas in Male F344/N Rats
Slightly increased incidences of hepatocellular adenomas were observed in both male and female F344/N rats exposed to this compound. nih.govebi.ac.uk While not as pronounced as other tumor findings, this suggests a potential for liver tumorigenicity in this species. nih.govindiaenvironmentportal.org.in The incidences in some male and female exposure groups exceeded the historical control ranges. echemi.com
Table 5: Hepatocellular Adenomas in F344/N Rats
Studies in B6C3F1 Mice: Tumorigenic Outcomes
Long-term toxicological studies in B6C3F1 mice have demonstrated clear evidence of carcinogenic activity when exposed to this compound in drinking water. nih.govnih.gov These studies, particularly the National Toxicology Program (NTP) Technical Report 549, form the basis for understanding the substance's tumorigenic potential in this animal model. nih.govca.gov The primary target organ for this compound-induced carcinogenicity in these mice is the liver, with statistically significant increases in various neoplasms observed in both males and females. nih.govnih.gov
Hepatocellular Adenoma and Carcinoma in Males and Females
Exposure to this compound led to a significant increase in the incidence of hepatocellular adenoma and carcinoma in both male and female B6C3F1 mice. nih.govca.gov In a two-year drinking water study, statistically significant positive trends in the incidences of these liver tumors were observed. ca.gov For males, increases in hepatocellular adenoma were noted, while hepatocellular carcinomas were also significantly elevated. ca.gov Similarly, female mice exhibited a marked increase in both hepatocellular adenomas and carcinomas across all tested dose groups. ca.gov The combined incidence of hepatocellular adenoma or carcinoma showed a statistically significant increase in all exposed groups of both sexes. cranfield.ac.uk
Table 1: Incidence of Hepatocellular Neoplasms in B6C3F1 Mice
| Sex | Tumor Type | Control (0 mg/L) | 250 mg/L | 500 mg/L | 1000 mg/L |
|---|---|---|---|---|---|
| Male | Hepatocellular Adenoma | 18/50 (36%) | 45/50 (90%) | 46/50 (92%) | 44/50 (88%) |
| Hepatocellular Carcinoma | 12/50 (24%) | 29/50 (58%) | 38/50 (76%) | 45/50 (90%) | |
| Adenoma or Carcinoma (Combined) | 28/50 (56%) | 49/50 (98%) | 50/50 (100%) | 48/50 (96%) | |
| Female | Hepatocellular Adenoma | 8/50 (16%) | 46/50 (92%) | 48/50 (96%) | 49/50 (98%) |
| Hepatocellular Carcinoma | 5/50 (10%) | 21/50 (42%) | 33/50 (66%) | 34/50 (68%) | |
| Adenoma or Carcinoma (Combined) | 13/50 (26%) | 49/50 (98%) | 49/50 (98%) | 50/50 (100%) |
Data sourced from NTP Technical Report 549. ca.gov
Hepatoblastoma in Males
In addition to hepatocellular adenomas and carcinomas, male B6C3F1 mice exposed to this compound showed a significant increase in the incidence of hepatoblastoma. nih.govca.gov This finding was a key indicator of the compound's clear carcinogenic activity in male mice. nih.gov The increase in hepatoblastomas was observed in all dose groups of male mice, highlighting a clear, treatment-related effect. cranfield.ac.uk The combined incidence of hepatocellular adenoma, carcinoma, and hepatoblastoma was statistically significant across all dose groups for males. ca.gov
Table 2: Incidence of Hepatoblastoma in Male B6C3F1 Mice
| Tumor Type | Control (0 mg/L) | 250 mg/L | 500 mg/L | 1000 mg/L |
|---|---|---|---|---|
| Hepatoblastoma | 0/50 (0%) | 10/50 (20%) | 13/50 (26%) | 14/50 (28%) |
Data sourced from NTP Technical Report 549. ca.gov
Harderian Gland Adenoma or Carcinoma
The carcinogenicity study of this compound (NTP TR549) also reported the occurrence of Harderian gland tumors in B6C3F1 mice. focusontoxpath.com The Harderian glands are located behind the eyeball and are susceptible to tumor formation from certain chemical exposures. In this study, an increased incidence of Harderian gland tumors was noted in treated mice compared to the control group. focusontoxpath.com
Table 3: Incidence of Harderian Gland Tumors in B6C3F1 Mice
| Tumor Type | Control | Low Dose | Mid Dose | High Dose |
|---|---|---|---|---|
| Harderian Gland Tumors | 0/20 (0%) | 2/49 (4%) | 8/50 (16%) | Not specified |
Data sourced from a summary of NTP TR549 findings. focusontoxpath.com
Dose-Response Relationships and Tumor Incidence
The tumorigenic effects of this compound in B6C3F1 mice demonstrated a clear dose-response relationship, particularly for liver neoplasms. ca.gov The two-year drinking water study utilized concentrations of 250, 500, and 1,000 mg/L. ca.govcranfield.ac.uk A notable aspect of the study was the high incidence of liver tumors, which approached or reached 100% in the treated groups for combined hepatocellular adenoma and carcinoma. ca.govca.gov
The incidence of hepatocellular neoplasms was already remarkably high at the lowest dose for both males and females and remained high across all dose levels. ca.govca.gov For instance, the combined incidence of hepatocellular adenoma or carcinoma in male mice was 98% at the lowest dose and 100% at the mid-dose. ca.gov In female mice, the response was similarly robust, with a 98% incidence at the low and mid-doses and 100% at the high dose. ca.gov This high response rate across all tested concentrations indicates a potent carcinogenic effect on the mouse liver. ca.gov The trend for increasing incidence with dose was statistically significant for hepatocellular carcinoma in both sexes and for hepatoblastoma in males. ca.gov
Mechanistic Insights into Carcinogenesis
Role of DNA Damage
There is moderate evidence suggesting that the carcinogenicity of this compound involves a genotoxic mechanism. gmp-compliance.org The compound has been shown to induce DNA damage, which may contribute to its hepatocarcinogenicity. One of the key mechanisms identified is the induction of oxidative stress. gmp-compliance.org
Studies have demonstrated that this compound causes oxidative damage to DNA. gmp-compliance.org Specifically, after acute oral administration to male B6C3F1 mice, a significant increase in the ratio of 8-hydroxydeoxyguanosine (8-OHdG), a well-known marker of oxidative DNA damage, was observed in liver nuclear DNA. gmp-compliance.org Furthermore, glyoxylate, a metabolite of this compound, is known to be mutagenic in bacteria. gmp-compliance.org The capacity of this compound to cause direct DNA damage and induce oxidative stress is considered a contributing factor to the initiation of cancer.
Involvement of Glutathione S-Transferase-zeta (GST-zeta) Activity
This compound (BCA) is biotransformed in the liver cytosol of both rats and humans primarily through a glutathione-dependent process catalyzed by the enzyme Glutathione S-Transferase-zeta (GST-zeta). nih.gov The biotransformation of dihaloacetates like BCA involves the displacement of a halide by glutathione. nih.gov GST-zeta catalyzes the oxygenation of dihaloacetates to produce glyoxylate, a process that requires glutathione but does not consume it. nih.gov
Research has shown that BCA acts as a mechanism-based inhibitor, or suicide substrate, for GST-zeta. nih.govnih.gov One study demonstrated that 12 hours after a single injection of BCA in rats, the GST-zeta activity in the liver was reduced to 19% of the activity in control subjects. nih.gov This inactivation is significant because GST-zeta is identical to maleylacetoacetate isomerase, the enzyme responsible for the penultimate step in the metabolic pathway of tyrosine. nih.gov The loss of GST-zeta activity can lead to the accumulation of tyrosine degradation intermediates, such as maleylacetoacetate and maleylacetone, which may cause tissue damage by reacting with cellular nucleophiles. nih.gov
Studies on the toxicokinetics of BCA have revealed that the process is stereospecific. The elimination half-life of the (-)-BCA stereoisomer (0.07 hours) in naive rats is substantially shorter than that of the (+)-BCA stereoisomer (0.40 hours). nih.gov This difference is attributed to the fact that (-)-BCA is a preferred substrate for GST-zeta. nih.gov In rats depleted of GST-zeta, this stereospecific elimination was absent, with both isomers showing a similar elimination half-life of approximately 0.4 hours. nih.gov In vitro metabolism experiments confirmed these findings, showing that the metabolic clearance of (-)-BCA was significantly reduced in GST-zeta-depleted cytosol, while the clearance of (+)-BCA remained largely unaffected. nih.gov This suggests that an additional GST isoenzyme may be involved in the metabolism of (+)-BCA. nih.gov
The specific activity of purified GST-zeta with various α-haloacid substrates has been quantified, as shown in the table below.
| Substrate | GST-zeta Activity (nmoles/min/mg purified protein) |
| This compound | 1411 ± 65 |
| Bromofluoroacetic acid | 5028 ± 150 |
| Chlorofluoroacetic acid | 3883 ± 43 |
| Dibromoacetic acid | 155 ± 4 |
| Dichloroacetic acid | 1038 ± 20 |
| Difluoroacetic acid | Not Detectable |
| Fluoroacetic acid | 72 ± 16 |
| Data adapted from Tong et al. 1998a. ufl.edu |
Proposed Alterations in Cell Signaling Pathways
Exposure to this compound has been shown to alter gene expression related to several cellular signaling pathways. nih.gov In a study involving male mice, administration of BCA resulted in the altered expression of genes involved in numerous biological processes, including signal transduction, cell communication and adhesion, cell cycle control, and proliferation. nih.govebi.ac.uk
While research specifically delineating the full range of signaling pathways affected by BCA is ongoing, studies on related haloacetic acids provide some insights. For instance, chloroacetic acid, a chlorinated analogue, has been found to trigger apoptosis in neuronal cells through a reactive oxygen species (ROS)-induced endoplasmic reticulum (ER) stress signaling pathway. merckmillipore.com This involves key molecules such as p-PERK, p-IRE-1, and ATF-6. merckmillipore.com Other research has identified that important carcinogenic pathways that may be involved in the formation of related compounds include the insulin-like growth factor 1 (IGF-1), p38 MAPkinase, Wnt/beta-catenin, and integrin signaling pathways. nih.gov General cellular stress responses to chlorination, a process that forms BCA, have been shown to impact genotoxic, proteotoxic, inflammation, and redox response pathways, including p53, Keap1/NRF2, and IKK/NFκB. researchgate.net
Comparison of Carcinogenic Potency with Chlorinated Analogues
Research indicates that brominated haloacetic acids, including this compound, are generally more potent in their carcinogenic and toxic effects compared to their chlorinated-only counterparts. ca.govresearchgate.net Studies have consistently found that brominated acetic acids are more cytotoxic and genotoxic than their chlorinated analogues. ca.govwho.int
In terms of mutagenicity, brominated haloacetic acids have been shown to be more mutagenic than chlorinated acids. researchgate.net Similarly, when assessing DNA damage, brominated haloacetic acids were found to be more genotoxic than chlorinated acids. researchgate.net The National Toxicology Program (NTP) has suggested that the addition of bromine to a haloacetic acid increases its carcinogenic potency. nih.gov Furthermore, it appears that mixed chloro/bromo haloacetic acids, such as this compound, are associated with a greater number of neoplasms than analogues containing only chlorine or only bromine. nih.gov For example, dibromoacetic acid is considered more potent than its chlorinated analogue, dichloroacetic acid. iarc.fr
Reproductive and Developmental Toxicity Research
Effects on Spermatogenesis and Fertility in Male Rats
This compound has been identified as a reproductive toxicant that perturbs spermatogenesis and fertility in adult male rats. ebi.ac.uknih.govoup.com Research has demonstrated that exposure to BCA leads to both quantitative and qualitative alterations in sperm. oup.com
Observed effects in male rats exposed to BCA include:
Delayed Spermiation: An increased incidence of delayed spermiation in the testes was noted. nih.govoup.com This results in the retention of testicular spermatids beyond stage VIII of the spermatogenic cycle. oup.com
Reduced Sperm Count and Motility: Exposure led to a decrease in the number and progressive motility of sperm in the cauda epididymis. nih.govoup.com
Altered Sperm Morphology: The morphology of sperm in both the caput and cauda epididymis was altered. nih.govoup.comresearchgate.net
Reduced Fertility: The fertility of cauda epididymal sperm was significantly decreased following BCA exposure. nih.govoup.comresearchgate.net
Changes in Sperm Proteins: Levels of the sperm membrane protein SP22, which is highly correlated with fertility, were significantly decreased by BCA exposure. nih.govresearchgate.netpsu.edu
In a study comparing the effects of BCA with dibromoacetic acid (DBA), another drinking water disinfection by-product, BCA was found to have a more potent effect on fertility. The dose required to reduce fertility by 50% (ED50) was lower for BCA than for DBA, indicating greater potency. psu.edu
Table of Fertility Effects in Male Rats
| Parameter | Effect Observed after BCA Exposure |
|---|---|
| Spermatogenesis | Perturbed, with delayed spermiation. nih.govoup.com |
| Epididymal Sperm Count | Decreased. oup.com |
| Sperm Motility | Decreased progressive motility. nih.govoup.com |
| Sperm Morphology | Altered in caput and cauda epididymis. oup.com |
| Sperm Fertility | Significantly decreased. oup.com |
Effects on Live Fetuses and Implants per Litter in Rats
Studies on female Sprague-Dawley rats exposed to this compound in drinking water have shown adverse effects on reproductive outcomes. nih.gov In a study conducted for the National Toxicology Program, treatment-related findings included decreases in the number of total implants and live fetuses per litter. nih.govwho.int
Genomic Effects in Testes
Exposure to this compound has been shown to cause genomic effects in the testes of male mice. nih.gov To investigate the mechanisms of BCA-induced testicular toxicity, researchers have used cDNA microarrays to profile gene expression. ebi.ac.uknih.gov
These analyses identified 40 well-characterized genes that were differentially expressed in a dose-responsive manner following BCA exposure. ebi.ac.uknih.gov The altered genes are involved in a wide range of biological processes essential for normal testicular function. nih.gov
Biological Processes Affected by Altered Gene Expression in Testes
| Biological Process |
|---|
| Cell Communication and Adhesion |
| Cell Cycle and Cell Proliferation |
| Metabolism |
| Signal Transduction |
| Stress Response |
| Spermatogenesis and Male Fertility |
Data from Tully et al., 2005. nih.govebi.ac.uknih.gov
The modulated expression of these genes, particularly the 15 identified that are expressed in Sertoli cells and spermatids, provides new insights into the potential molecular mechanisms underlying the testicular toxicity of this compound. nih.gov
Data Gaps in Multigenerational Reproductive Toxicity Studies
A significant data gap in the toxicological profile of this compound has been the absence of comprehensive multigenerational reproductive toxicity studies. who.intwho.int The lack of these studies, along with other data deficiencies such as standard developmental toxicity and carcinogenicity studies, has been noted as a factor rendering the available data inadequate for the establishment of certain guideline values. who.intwho.int While studies on other haloacetic acids or mixtures have been conducted, specific, in-depth multigenerational assessments focused solely on this compound have been historically lacking. who.intwho.int
Acute and Subchronic Toxicity Studies
The toxicological effects of this compound following acute and subchronic exposure have been evaluated in animal models, primarily through oral administration in drinking water. who.int These studies provide foundational data on target organs and effect levels.
Investigations into the effects of this compound have utilized both rats and mice. In one study, male and female Sprague-Dawley rats were given drinking water with the compound for 14 days. who.int Another study exposed Sprague-Dawley rats for various periods over 35 days. who.int Male B6C3F1 mice have also been a key model, receiving this compound in their drinking water in studies lasting 21 days or more to assess toxicity. who.intepa.gov The National Toxicology Program (NTP) has also conducted 2-week and 3-month studies in rats and mice. nih.gov
Summary of Selected Oral Exposure Studies
| Species | Strain | Duration | Exposure Route | Reference |
|---|---|---|---|---|
| Rat | Sprague-Dawley | 14 Days | Drinking Water | who.int |
| Rat | Sprague-Dawley | 35 Days | Drinking Water | who.int |
The primary target organ identified in mice exposed to this compound is the liver. who.int Observed effects included hepatomegaly (increased liver weight), significant glycogen (B147801) accumulation in hepatocytes, and cytomegaly (cell enlargement). who.intepa.gov These effects were reportedly more prominent than similar effects induced by dibromoacetic acid. who.int Other reported noncancerous liver effects include hepatocyte vacuolization. epa.gov Unlike some other haloacetic acids, this compound produced only small and inconsistent effects on cyanide-insensitive acyl CoA activity, suggesting it is not a potent inducer of peroxisome proliferation. who.int
Key Observed Effects in Rodent Studies
| Effect | Species | Organ | Reference |
|---|---|---|---|
| Hepatomegaly | Mouse, Rat | Liver | who.intepa.gov |
| Glycogen Accumulation | Mouse | Liver | who.intepa.govnih.gov |
| Cytomegaly | Mouse | Liver | who.int |
From a 14-day oral toxicity study in Sprague-Dawley rats, a No-Observed-Adverse-Effect Level (NOAEL) was determined. In this study, no treatment-related differences in body weight, food and water consumption, or mortality were reported. who.int
Identified No-Observed-Adverse-Effect Level (NOAEL)
| Species | Study Duration | NOAEL | Reference |
|---|
For many years, a notable data gap was the lack of long-term toxicity studies for this compound for any route of exposure. who.intepa.gov This absence was a key consideration in toxicological assessments. who.int However, subsequent research programs have worked to fill this void, including 2-year chronic bioassays conducted by the National Toxicology Program (NTP) involving administration in drinking water to rats and mice. nih.govnih.gov
Toxicokinetics and Metabolism
The study of toxicokinetics examines the absorption, distribution, metabolism, and excretion of a substance. For this compound, research indicates rapid absorption and clearance.
Absorption: Studies show that this compound is rapidly absorbed from the gastrointestinal tract following oral administration. who.int In male F344 rats, the oral bioavailability was estimated to be 96%. nih.gov
Distribution: Following intravenous dosing, the compound does not appear to bind significantly to plasma proteins or accumulate in blood cells. who.int As it is not lipophilic at physiological pH, it is suggested to have a low tendency to accumulate in fatty tissues. who.int
Metabolism: this compound appears to be almost completely metabolized. who.int It is suggested that, like other dihaloacetic acids, it is metabolized to glyoxylic acid, a process potentially catalyzed by the enzyme glutathione transferase zeta (GST-zeta). who.intnih.govoup.com However, specific metabolic studies confirming this pathway have been noted as lacking in some reviews. who.int It has also been suggested that elimination may occur via conversion to carbon dioxide. who.int
Excretion: The compound is rapidly cleared from the blood and is minimally excreted in the urine and feces. who.int
Summary of Toxicokinetic Parameters for this compound
| Parameter | Finding | Reference |
|---|---|---|
| Absorption | Rapidly absorbed from the GI tract; high oral bioavailability (96% in rats). | who.intnih.gov |
| Distribution | Low binding to plasma proteins; low potential for fat accumulation. | who.int |
| Metabolism | Believed to be extensively metabolized, likely to glyoxylic acid via GST-zeta. | who.intnih.gov |
| Excretion | Rapidly cleared from blood; minimal excretion in urine and feces. | who.int |
Absorption, Distribution, Metabolism, and Excretion
This compound (BCA), like other dihaloacetates, is rapidly absorbed from the gastrointestinal tract following oral exposure in experimental systems. nih.govwho.int Studies in F344/N rats have shown that the maximum blood concentration of bromochloroacetate is achieved approximately 1.5 hours after administration by gavage. nih.gov However, the oral bioavailability of bromochloroacetate in male F344/N rats was found to be 47%, a lower value compared to other dihaloacetates, which is attributed to a more significant first-pass metabolism in the liver. nih.gov
Once in circulation, bromochloroacetate exhibits low binding to plasma proteins. In studies with F344 rats, 93% of the measured bromochloroacetate in plasma was in the unbound fraction. nih.gov The compound is not lipophilic at physiological pH, which suggests a low likelihood of accumulation in adipose tissue. who.int
The primary site of metabolism for this compound is the liver, specifically the cytosol, in both rats and humans. nih.goviarc.fr The biotransformation is a glutathione-dependent process. nih.gov Following metabolism, this compound is rapidly cleared from the blood. who.int While detailed excretion pathways are not fully elucidated, it has been suggested that, similar to dichloroacetic acid, it may be eliminated through conversion to carbon dioxide. who.int
Stereospecific Toxicokinetics
This compound is a chiral compound, existing as two stereoisomers: (+)-BCA and (-)-BCA. Research has revealed significant differences in the toxicokinetic profiles of these isomers.
In studies using naive male F344 rats, the elimination of the two stereoisomers occurred at markedly different rates. The elimination half-life for (-)-BCA was substantially shorter than that for (+)-BCA. nih.gov This stereospecificity in elimination was absent in rats that were pre-treated with dichloroacetate (B87207) (DCA) to deplete Glutathione S-Transferase-zeta (GST-zeta) activity. In these GST-zeta-depleted rats, both the (+) and (-) stereoisomers of BCA exhibited a similar, longer elimination half-life, indicating that the rapid elimination of (-)-BCA is dependent on the activity of this specific enzyme. nih.gov
Table 1: Elimination Half-Life of Bromochloroacetate (BCA) Stereoisomers in Male F344 Rats
| Stereoisomer | Condition | Elimination Half-Life (hours) |
|---|---|---|
| (-)-BCA | Naive Rats | 0.07 |
| (+)-BCA | Naive Rats | 0.40 |
| (-)-BCA | GST-zeta-depleted Rats | ~0.4 |
| (+)-BCA | GST-zeta-depleted Rats | ~0.4 |
Data sourced from Schultz & Sylvester (2001). nih.gov
Role of Glutathione S-Transferase-zeta (GSTZ1-1) in Metabolism
The biotransformation of this compound is critically dependent on the enzyme Glutathione S-Transferase-zeta 1 (GSTZ1-1), also known as maleylacetoacetate isomerase. nih.goviarc.frwikipedia.org This enzyme catalyzes the conversion of dihaloacetates into glyoxylate in a process that requires glutathione, although glutathione is not consumed during the reaction. nih.gov The metabolism occurs mainly in the cytosol of liver cells in both rats and humans. nih.goviarc.fr
This compound itself acts as a mechanism-based inhibitor of GSTZ1-1. nih.gov The role of this enzyme is particularly evident in the stereospecific metabolism of BCA. In vitro experiments have demonstrated that the intrinsic metabolic clearance of (-)-BCA is significantly higher in naive rat cytosol compared to cytosol depleted of GST-zeta. nih.gov Conversely, the metabolic clearance of (+)-BCA is much lower and is not substantially affected by the presence or absence of GST-zeta activity. nih.gov This suggests that (+)-BCA is a poor substrate for GSTZ1-1 and its metabolism is likely governed by a different GST isoenzyme. nih.gov
Table 2: In Vitro Metabolic Clearance of Bromochloroacetate (BCA) Stereoisomers
| Stereoisomer | Cytosol Condition | Intrinsic Metabolic Clearance (ml h⁻¹ mg protein⁻¹) |
|---|---|---|
| (-)-BCA | Naive | 2.81 |
| (-)-BCA | GST-zeta depleted | 0.15 |
| (+)-BCA | Naive | 0.30 |
| (+)-BCA | GST-zeta depleted | 0.31 |
Data sourced from Schultz & Sylvester (2001). nih.gov
Environmental Fate and Remediation of Bromochloroacetic Acid
Water Treatment Strategies for Bromochloroacetic Acid Removal
Several water treatment technologies are effective in removing this compound from drinking water. Activated carbon adsorption is a key method. researchgate.net Passing ozonated water through granular activated carbon (GAC) has been shown to cause a significant decrease in the concentration of total haloacetic acids, including this compound. nih.gov One study noted that GAC filtration reduced the mean concentration of this compound from over 8 µg/L to 0.8 µg/L. nih.gov
Biological filtration (biofiltration) is another important strategy. researchgate.netmdpi.com Combining GAC with biofiltration has been shown to effectively remove a range of haloacetic acids. mdpi.com In one bench-scale study, a system with a layer of GAC followed by acclimated anthracite media achieved an average removal of 89.5% for the haloacetic acids studied. mdpi.com
Chemical oxidation processes, particularly advanced oxidation processes that generate hydroxyl radicals, are also considered potential methods for its removal. researchgate.net Additionally, alternative disinfectants like chloramines and ozone generally produce lower levels of haloacetic acids compared to chlorination, which can be a preventative measure. nih.gov
Treatment Technologies for this compound Removal
| Technology | Description | Reference |
|---|---|---|
| Granular Activated Carbon (GAC) Filtration | Effectively adsorbs this compound, significantly reducing its concentration in water. | nih.govresearchgate.net |
| Biodegradation/Biofiltration | Utilizes biofilms to degrade this compound. Often used in combination with GAC. | researchgate.netmdpi.com |
| Chemical Oxidation | Advanced oxidation processes that produce hydroxyl radicals show potential for removal. | researchgate.net |
| Alternative Disinfectants | Using ozone or chloramines instead of chlorine can reduce the initial formation of haloacetic acids. | nih.gov |
Adsorption Technologies
Adsorption technologies are a common method for removing various contaminants from water, including disinfection byproducts like this compound. These technologies utilize a material, known as an adsorbent, to which the contaminant molecules adhere.
Granular Activated Carbon (GAC) Filtration
Granular Activated Carbon (GAC) filtration is a widely used and effective technology for removing organic contaminants, such as haloacetic acids (HAAs), from drinking water. olympianwatertesting.comhealth.state.mn.us GAC is produced from organic materials with high carbon content, like coconut shells or coal, which are heated in the absence of oxygen to increase their surface area, a process known as activation. health.state.mn.us This large surface area allows the GAC to adsorb a wide range of chemical compounds. home-water-purifiers-and-filters.com
The primary mechanisms by which GAC removes contaminants are adsorption and, for some compounds like chlorine, catalytic reduction. home-water-purifiers-and-filters.com In the case of this compound and other HAAs, adsorption is the key process. researchgate.net The effectiveness of GAC filtration depends on several factors, including the amount of carbon in the filter and the empty bed contact time (EBCT), which is the measure of time the water is in contact with the carbon. home-water-purifiers-and-filters.comwaterrf.org Longer contact times and larger amounts of carbon generally lead to higher removal efficiencies. home-water-purifiers-and-filters.com GAC filters can be implemented as part of a whole-house water treatment system or at a larger scale in municipal water treatment plants. health.state.mn.usucf.edu
Adsorption Efficiency for Brominated Haloacetic Acids
The efficiency of Granular Activated Carbon (GAC) in removing haloacetic acids (HAAs) varies depending on the specific HAA compound. Research indicates that brominated HAAs are often adsorbed more effectively by GAC than their chlorinated counterparts. mdpi.com
In a study evaluating HAA removal by GAC filtration with an empty bed contact time (EBCT) of 2.5 minutes, removal efficiencies ranged from 20% to over 90%. mdpi.com The study found that bromodichloroacetic acid (BDCAA) was the most efficiently removed HAA through adsorption among all nine HAAs studied (HAA9), with an average removal of 77%. mdpi.com In contrast, chloroacetic acid (CAA) was the least efficiently removed, with an average of 44%. mdpi.com Generally, the adsorption efficiency on GAC follows a trend where brominated and tri-halogenated HAAs are removed more effectively. mdpi.com
Table 1: GAC Adsorption Removal Efficiencies for Various Haloacetic Acids
| Haloacetic Acid (HAA) | Average Removal Efficiency (%) |
|---|---|
| Bromodichloroacetic acid (BDCAA) | 77 ± 12 |
| Trichloroacetic acid (TCAA) | Not specified, but noted as most efficiently removed HAA5 |
| This compound (BCAA) | Data not explicitly provided, but di-halogenated HAAs are discussed |
| Dibromoacetic acid (DBAA) | Data not explicitly provided, but di-halogenated HAAs are discussed |
| Dichloroacetic acid (DCAA) | Data not explicitly provided, but di-halogenated HAAs are discussed |
| Chloroacetic acid (CAA) | 44 ± 13 |
Data sourced from a study with a GAC filter empty bed contact time (EBCT) of 2.5 minutes. mdpi.com
Biological Treatment Methods
Biological treatment, or bioremediation, utilizes microorganisms to break down and remove contaminants from water. This method is considered environmentally friendly and can be highly effective for certain compounds. researchgate.netfrontiersin.org
Biofiltration
Biofiltration is a water treatment process that uses a filter medium, such as sand or granular activated carbon, which has an established community of bacteria (a biofilm) on its surface. mdpi.com This "biologically active" filter combines physical filtration with the biological degradation of contaminants. hazenandsawyer.com Biofiltration has been proven effective in removing various substances, including disinfection byproduct precursors and specific HAAs. mdpi.comhazenandsawyer.com
Studies have shown that biofiltration can significantly reduce the concentration of this compound and other HAAs. mdpi.com In one bench-scale study, a system combining a GAC filter with a biofilter using acclimated anthracite media achieved an average removal of 89.5% for the HAA species studied. mdpi.com The biodegradation of di-halogenated HAAs, including this compound (BCAA), was observed to be efficient. For BCAA, the removal after 5 minutes of empty bed contact time (EBCT) in the biofilter was 54%, increasing to 78% after 15 minutes, and 86% after 30 minutes. mdpi.com This indicates that biodegradation occurs relatively quickly, with most of the removal happening within the first several minutes of contact time. mdpi.comresearchgate.net
Table 2: Biodegradation Removal of Di-halogenated HAAs in a Biofilter
| Haloacetic Acid (HAA) | Removal at 5 min EBCT (%) | Removal at 15 min EBCT (%) | Removal at 30 min EBCT (%) |
|---|---|---|---|
| Dichloroacetic acid (DCAA) | 53 ± 7 | 75 ± 2 | 82 ± 4 |
| This compound (BCAA) | 54 ± 8 | 78 ± 8 | 86 ± 4 |
| Dibromoacetic acid (DBAA) | 47 ± 12 | 67 ± 15 | 75 ± 2 |
Data sourced from a single-pass study through a biological filter. mdpi.com
Role of Microbial Communities and Active Biomass
The effectiveness of biofiltration is dependent on the activity of the microbial communities within the biofilm. hazenandsawyer.com These communities are composed of diverse bacteria that can degrade various organic compounds. nih.govtci-thaijo.org Specific bacterial genera have been identified as key players in the degradation of pollutants in biofilters. For instance, members of the Proteobacteria and Actinobacteria phyla are known to biodegrade ammonium, while bacteria from the Comamonadaceae family can break down aromatic compounds. tci-thaijo.org
Research into HAA degradation has identified several bacterial species capable of breaking down these compounds, including Afipia spp., Mycobacterium sp., and Stenotrophomonas sp. umn.edu The order of degradability for different HAAs has been observed to be monobromoacetic acid > monochloroacetic acid > this compound > dichloroacetic acid > dibromoacetic acid > trichloroacetic acid. scholaris.ca The microbial community in a biofilter works to utilize organic substances, including biodegradable portions of natural organic matter and certain disinfection byproducts, as a food source. bac-lac.gc.ca The composition and health of this active biomass are crucial for the consistent and efficient removal of contaminants like this compound. hazenandsawyer.com
Membrane Filtration Techniques
Membrane filtration is a technology that uses semi-permeable membranes to separate contaminants from water based on size exclusion, electrostatic repulsion, and differences in diffusion rates. nih.gov Nanofiltration (NF) is a type of membrane filtration that has been shown to be particularly effective for removing HAA precursors and formed HAAs. nih.govnih.gov
Pre-oxidation and Disinfectant Management Strategies
The formation of this compound (BCAA) and other disinfection byproducts (DBPs) is a complex process influenced by source water quality, particularly the presence of natural organic matter (NOM) and bromide, and the type of disinfectant used. ca.gov Management strategies often focus on treating the water before the primary disinfection step (pre-oxidation) or using alternative disinfectants to minimize the formation of regulated DBPs like haloacetic acids (HAAs). ca.govmcet.org
Pre-oxidation involves applying an oxidant to the raw water to degrade DBP precursors. nih.gov Common pre-oxidants include ozone, potassium permanganate (B83412), and ferrate. nih.govresearchgate.net The effectiveness of pre-oxidation can vary significantly. It can degrade algal organic matter (AOM) and other NOM into smaller compounds, potentially reducing the formation potential for DBPs during subsequent chlorination. nih.gov However, the interaction is not always straightforward. For instance, while ozone pre-oxidation may decrease the formation of some DBPs, it can also increase the formation of others, such as brominated compounds when bromide is present in the source water. researchgate.net Similarly, permanganate pre-oxidation has been shown to effectively reduce the precursors for certain nitrogenous DBPs but may be less effective for others. nih.govresearchgate.net Studies show that pre-oxidation with ozone, permanganate, or ferrate can reduce dissolved organic carbon, which in turn can lead to a net decrease in the formation of trihalomethanes (THMs) and HAAs upon subsequent chlorination. researchgate.net
Altering the primary disinfectant is another key strategy. Many water utilities have moved from chlorine to alternatives like chloramines or chlorine dioxide to meet regulatory limits for DBPs. ca.govmcet.org Chloramination, the use of monochloramine, typically produces lower levels of THMs and HAAs compared to free chlorine. ca.gov However, it can lead to the formation of different, often unregulated, nitrogenous DBPs. ca.gov Chlorine dioxide is also effective at reducing the formation of many chlorinated byproducts but can produce chlorite (B76162) and chlorate, which are themselves regulated. texas.govnih.gov The choice of disinfectant must therefore balance the reduction of one class of DBPs against the potential formation of another. ca.gov
Table 1: Research Findings on Pre-oxidation Effects on DBP Formation
| Pre-oxidant | Target Precursors/DBPs | Observed Effect | Source |
|---|---|---|---|
| Ozone (O₃) | Haloacetonitrile (HAN) Precursors | Generally decreases the yields of HANs. | nih.gov |
| Ozone (O₃) | Trichloronitromethane (TCNM) Precursors | Can increase the formation of TCNM. | nih.gov |
| Ozone (O₃) | THM and HAA Precursors | May be most effective at reducing THM and HAA formation at a low pH, but can increase bromine incorporation. | researchgate.net |
| Potassium Permanganate (KMnO₄) | Dichloroacetonitrile (DCAN) & TCNM Precursors | Effectively removed precursors for DCAN (28.6%) and TCNM (35.7%). | nih.gov |
| Ferrate (Fe(VI)) | Haloacetonitrile (HAN) Precursors | Reduced HAN formation in downstream chlorination. | nih.govresearchgate.net |
| Ferrate (Fe(VI)) & Ozone (O₃) | THMs, HAAs, Dihaloacetonitrile | A net decrease in formation was found with both pre-oxidants compared to chlorination alone. | researchgate.net |
| Chlorine Dioxide (ClO₂) | DBP Precursors | Effective at reducing DBP formation at pH 6.5 in one study, but results were inconsistent between water samples. | researchgate.net |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov Unlike phase-transfer processes like adsorption, AOPs are destructive technologies that can transform contaminants into less harmful substances. nih.gov These processes are considered promising for degrading a wide range of recalcitrant organic compounds, including DBP precursors and DBPs themselves, that are difficult to remove with conventional treatment methods. nih.govmdpi.com
Common AOPs include the use of ozone with hydrogen peroxide (O₃/H₂O₂), ultraviolet (UV) light with hydrogen peroxide (UV/H₂O₂), and Fenton-based processes (Fe²⁺/H₂O₂). nih.govmdpi.com The fundamental principle of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals. nih.gov These radicals have a high oxidation potential and react rapidly with most organic compounds, often leading to their complete mineralization into carbon dioxide and water. mdpi.com
The UV/H₂O₂ process, for example, involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. mdpi.com The effectiveness of this process depends on factors such as pH, H₂O₂ dosage, and the intensity of the UV light. mdpi.comlnu.se The Fenton process and its photo-assisted variant, the photo-Fenton process, use ferrous iron to catalyze the decomposition of hydrogen peroxide, producing hydroxyl radicals. nih.govmdpi.com The photo-Fenton process is enhanced by UV radiation, which accelerates the regeneration of ferrous iron, thereby speeding up the degradation of pollutants. mdpi.comnih.gov Research has demonstrated that AOPs can effectively reduce the formation of DBPs by degrading their precursor molecules before disinfection. mdpi.com For instance, a combination of ozone and UV has been shown to decrease the formation potential of THMs and HAAs significantly. mdpi.com
Table 2: Summary of Advanced Oxidation Process (AOP) Effectiveness
| AOP Method | Target Contaminant/Matrix | Key Findings/Effectiveness | Source |
|---|---|---|---|
| UV/H₂O₂ | Real High Strength Aqueous Wastes | Achieved >70% COD removal. Optimal H₂O₂/COD ratio was 1/2. | mdpi.com |
| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Real High Strength Aqueous Wastes | Comparable to UV/H₂O₂ in COD removal. No significant catalytic effect observed with added iron in this study. | mdpi.com |
| Fenton (H₂O₂/Fe²⁺) | Aqueous wastes with high surfactants | Excellent removal of surfactants: 70% for non-ionic and 95% for anionic. | mdpi.com |
| Fenton (H₂O₂/Fe²⁺) | Ethylenediaminetetraacetic acid (EDTA) | Effective in treating various industrial wastewater components. | nih.gov |
| UV-Fenton | Ethylenediaminetetraacetic acid (EDTA) | UV radiation strongly accelerated the oxidation reaction compared to the standard Fenton process. | nih.gov |
| O₃/Peracetic Acid (PAA) | Iopamidol (Iodinated DBP precursor) | Markedly reduced total DBP formation compared to PAA pre-oxidation alone. | mdpi.com |
| UVC/H₂O₂ & Photo-Fenton | MS2 bacteriophage (viral indicator) | Achieved an approximate 4-log reduction of viral load in under 2 minutes. | nih.gov |
Regulatory Frameworks and Health Risk Assessment
Health Risk Assessment Methodologies
The assessment of health risks associated with bromochloroacetic acid involves evaluating its potential to cause cancer and establishing levels of exposure that are considered to pose no significant risk.
Multiple authoritative bodies have classified this compound based on its carcinogenic potential. The International Agency for Research on Cancer (IARC), part of the World Health Organization (WHO), has classified this compound in Group 2B , meaning it is "possibly carcinogenic to humans". nih.govwho.intwho.int This classification is based on sufficient evidence of carcinogenicity in experimental animals. who.int
Studies conducted by the U.S. National Toxicology Program (NTP) support this classification. The NTP concluded that this compound is "reasonably anticipated to be a human carcinogen" based on clear evidence of carcinogenic activity in animal studies. nih.govnih.govresearchgate.net In these studies, oral administration of this compound in drinking water led to increased incidences of various tumors in rats and mice, including malignant mesotheliomas and adenomas of the large intestine and pancreas in rats, and liver neoplasms (hepatocellular adenoma, carcinoma, and hepatoblastoma) in mice. who.intepicwaterfilters.comca.gov
| Organization | Classification | Description |
|---|---|---|
| International Agency for Research on Cancer (IARC) | Group 2B | Possibly carcinogenic to humans nih.govwho.intwho.int |
| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen nih.govresearchgate.net |
In California, the Office of Environmental Health Hazard Assessment (OEHHA) has established a No Significant Risk Level (NSRL) for this compound under the Safe Drinking Water and Toxic Enforcement Act of 1986, commonly known as Proposition 65. ca.gov this compound was listed as a chemical known to the state to cause cancer on April 6, 2010. ca.govca.gov
The NSRL represents a level of exposure that is calculated to result in no more than one excess case of cancer in an exposed population of 100,000, assuming lifetime exposure. ca.gov For this compound, OEHHA adopted an NSRL of 0.7 micrograms per day (µ g/day ) . ca.govca.gov This safe harbor level allows businesses to determine if a warning is required for exposures to this chemical. ca.govca.gov Exposures at or below this level are exempt from the warning requirements of Proposition 65. ca.gov
Health-Based Guidelines and Reference Values
While this compound (BCAA) is a known disinfection byproduct found in drinking water, no federally enforceable maximum contaminant level (MCL) has been established for it in the United States. nih.gov The U.S. Environmental Protection Agency (EPA) currently regulates a group of five haloacetic acids (HAA5), which does not include BCAA. nih.gov The sum of the concentrations for the five regulated haloacetic acids—monochloroacetic, dichloroacetic, trichloroacetic, monobromoacetic, and dibromoacetic acids—is limited to 60 µg/L. nih.gov
Despite the absence of a federal MCL, some health-based guidelines and reference values have been developed by other organizations based on risk assessments. The Environmental Working Group (EWG) has set a health guideline for this compound at 0.02 parts per billion (ppb), or 0.02 µg/L. ewg.org This guideline represents a one-in-a-million lifetime cancer risk level and is aimed at protecting against cancer and potential pregnancy-related problems. ewg.orgewg.org
In California, the Office of Environmental Health Hazard Assessment (OEHHA) has established a No Significant Risk Level (NSRL) for this compound of 0.7 micrograms per day (µ g/day ) under Proposition 65. ca.gov This level is the daily intake amount calculated to result in a one in 100,000 lifetime risk of cancer. This compound was listed as a chemical known to the state to cause cancer on April 6, 2010. ca.gov
The World Health Organization (WHO), however, has not established a formal guideline value for this compound in drinking water. who.int This is due to what is considered an inadequate toxicological database for deriving such a value. who.intnih.gov
The table below summarizes the existing health-based guidelines and reference values for this compound.
Challenges in Establishing Guideline Values due to Data Gaps
A significant challenge in the regulation of this compound is the lack of comprehensive toxicological data required to establish definitive health-based guideline values. who.int Regulatory bodies like the World Health Organization have concluded that the available data are inadequate for this purpose. who.intnih.gov
Key data gaps that hinder the establishment of these values include:
Absence of long-term studies : There is a lack of subchronic or chronic toxicity studies for this compound. who.int These long-term studies are crucial for understanding the effects of prolonged, low-level exposure through drinking water.
Incomplete reproductive and developmental toxicity data : Standard multigeneration reproductive toxicity studies and comprehensive developmental toxicity studies have not been conducted. who.int This information is vital for assessing risks to sensitive populations, including pregnant women and infants.
Limited carcinogenicity data : While some studies suggest potential carcinogenicity, a complete carcinogenicity study database is considered lacking for a comprehensive risk assessment. who.int The U.S. National Toxicology Program found evidence of carcinogenicity for unregulated brominated haloacetic acids, including this compound. nih.gov
These data deficiencies mean that risk assessments often rely on extrapolations from short-term studies or data from structurally similar compounds, which introduces a higher degree of uncertainty. ca.gov Until these research gaps are filled, establishing a widely accepted, health-based guideline value for this compound remains a significant challenge for regulatory agencies worldwide. nih.gov
Policy Implications and Future Directions in Regulation
The presence of unregulated disinfection byproducts like this compound in drinking water poses policy challenges and is steering future regulatory directions. Current regulations, such as the EPA's Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (DBPR), focus on the HAA5 group, which does not account for the potential health risks posed by other haloacetic acids. nih.govepa.gov
There is a growing recognition that as water utilities change disinfection practices to meet the HAA5 standard, they may inadvertently increase the formation of unregulated and potentially more toxic brominated HAAs, especially in source waters with elevated bromide levels. nih.govwaterrf.org This has led to discussions about expanding the scope of regulation.
Key future directions in the regulation of disinfection byproducts include:
Expansion from HAA5 to HAA9 : The EPA has been considering expanding the regulated group of haloacetic acids from five to nine (HAA9). hazenandsawyer.com This larger group would include this compound. As a preliminary step, the EPA required some utilities to collect data on HAA9 occurrence under the Fourth Unregulated Contaminant Monitoring Rule (UCMR 4). hazenandsawyer.com
Evaluating Different Regulatory Indicators : Research is underway to evaluate the effectiveness of different regulatory indicators. nih.gov Instead of only monitoring HAA groups, regulating precursor compounds like bromide is being considered as a potential strategy to control the formation of a wide range of brominated DBPs. nih.gov
Review of Microbial and Disinfection Byproduct (MDBP) Rules : The EPA is in the process of reviewing and potentially revising the MDBP rules. epa.gov This review, with proposed changes anticipated by 2027, will consider new data on unregulated DBPs and address the risk trade-offs associated with different disinfection strategies. hazenandsawyer.comepa.gov The goal is to strengthen public health protection by incorporating the latest scientific understanding of DBP toxicity and occurrence. epa.gov
Toxicity-Weighted Approach : There is consideration of moving beyond regulating the total mass concentration of a group of DBPs towards a toxicity-weighted approach. This would account for the differing toxicities of individual compounds within a group, providing a more risk-based regulatory framework. pnws-awwa.org
These potential changes reflect a shift towards a more comprehensive and health-protective approach to regulating disinfection byproducts, acknowledging the limitations of the current HAA5 framework and the need to address the risks posed by compounds like this compound.
Q & A
Q. What analytical methods are recommended for detecting bromochloroacetic acid in environmental samples?
BCAA is typically analyzed using gas chromatography (GC) with electron capture detection after extraction via anion exchange columns and derivatization (e.g., methyl ester conversion), achieving detection limits as low as 0.016 µg/L. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is also employed for higher specificity. Standard protocols like EPA Method 552.3 and adaptations of Standard Method 6251 are widely used for quantification in drinking water matrices .
Q. What are the primary sources and environmental occurrence of BCAA?
BCAA is a disinfection byproduct (DBP) formed during chlorination or ozonation of bromide-containing water. It is detected in treated drinking water at mean concentrations of 0.0015–0.0036 mg/L in U.S. groundwater and surface water systems. Surveys report maximum levels up to 0.169 mg/L in some utilities, with higher prevalence in systems using alternative disinfectants (e.g., chloramines) .
Q. What are the established toxicity endpoints for BCAA in acute exposure studies?
Acute exposure in rodents (14-day gavage studies) reveals reproductive toxicity, including reduced sperm motility (≥8 mg/kg/day), altered sperm morphology, and decreased fertility. Biomarkers like SP22, a sperm membrane protein, show dose-dependent correlations with subfertility. Genotoxicity is observed via Comet assays in Chinese hamster ovary cells and bacterial mutagenicity in Salmonella typhimurium TA100 .
Advanced Research Questions
Q. How does BCAA induce carcinogenicity, and what mechanistic pathways are implicated?
BCAA’s carcinogenicity (IARC Group 2B) is linked to oxidative stress and DNA damage, evidenced by elevated 8-hydroxydeoxyguanosine (8-OHdG) in murine liver nuclei. It disrupts GST-zeta activity, a key enzyme in tyrosine metabolism, potentially accumulating toxic intermediates. Chronic exposure in rats (≥20 mg/kg/day) induces malignant mesotheliomas, intestinal adenomas, and mammary fibroadenomas, while mice develop hepatocellular neoplasms .
Q. How do contradictions in carcinogenicity data between species inform experimental design?
Discrepancies arise in tumor susceptibility: male rats develop mesotheliomas, whereas mice show liver-specific neoplasms. These differences highlight the need for cross-species studies with standardized dosing (e.g., NTP’s 2-year bioassays in F344/N rats and B6C3F1 mice) and mechanistic follow-ups (e.g., GST-zeta knockout models) to clarify metabolic and tissue-specific responses .
Q. What methodologies are optimal for assessing BCAA’s genetic toxicity in vitro and in vivo?
In vitro: Use Comet assays for DNA damage quantification in mammalian cells (e.g., CHO cells) and Ames tests with metabolic activation (S9 mix). In vivo: Measure 8-OHdG adducts in hepatic DNA via HPLC-ECD and monitor micronucleus formation in peripheral blood lymphocytes. Dose selection should align with EPA benchmark dose modeling (BMDS) for low-dose extrapolation .
Q. What experimental models best capture BCAA’s reproductive toxicity endpoints?
Male Sprague-Dawley rats exposed via drinking water (≥8 mg/kg/day) exhibit delayed spermiation and altered caput/cauda epididymal sperm morphology. In utero insemination assays and 2D sperm membrane proteomics (e.g., SP22 quantification) are critical for linking exposure to fertility deficits. Subchronic studies (90-day) should integrate histopathology and multigenerational designs .
Q. How is cumulative cancer risk calculated for BCAA in epidemiological studies?
Risk assessment uses NTP bioassay data to derive cancer slope factors via BMDS, modeling combined tumor incidences (e.g., hepatocellular adenomas/carcinomas). Human-equivalent doses are adjusted using body-weight scaling and probabilistic exposure scenarios (daily intake = 2 L/day). Contaminant occurrence databases (e.g., EPA’s UCMR) inform concentration ranges for probabilistic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
